Cannabidiol diacetate

Description

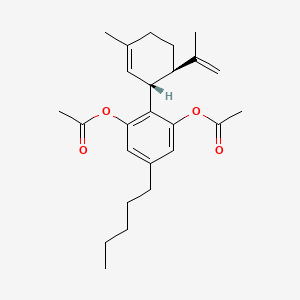

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C25H34O4 |

|---|---|

Molecular Weight |

398.5 g/mol |

IUPAC Name |

[3-acetyloxy-2-[(1R,6R)-3-methyl-6-prop-1-en-2-ylcyclohex-2-en-1-yl]-5-pentylphenyl] acetate |

InChI |

InChI=1S/C25H34O4/c1-7-8-9-10-20-14-23(28-18(5)26)25(24(15-20)29-19(6)27)22-13-17(4)11-12-21(22)16(2)3/h13-15,21-22H,2,7-12H2,1,3-6H3/t21-,22+/m0/s1 |

InChI Key |

UCYSPYOYJNVCAI-FCHUYYIVSA-N |

Isomeric SMILES |

CCCCCC1=CC(=C(C(=C1)OC(=O)C)[C@@H]2C=C(CC[C@H]2C(=C)C)C)OC(=O)C |

Canonical SMILES |

CCCCCC1=CC(=C(C(=C1)OC(=O)C)C2C=C(CCC2C(=C)C)C)OC(=O)C |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Characterization of Cannabidiol Diacetate

Strategies for Acetylation of Cannabidiol (B1668261)

The synthesis of cannabidiol diacetate is achieved through several strategic pathways, ranging from direct chemical reactions to more complex multi-step sequences.

Direct Acetylation Procedures

The most straightforward method for synthesizing this compound involves the direct acetylation of cannabidiol. This process introduces an acetyl functional group onto the molecule. cannabistech.com A common laboratory-scale procedure involves dissolving cannabidiol in a solvent like dichloromethane (B109758) (DCM) and treating it with acetic anhydride (B1165640) in the presence of a base such as pyridine (B92270) or triethylamine (B128534) (Et3N), often with a catalytic amount of 4-dimethylaminopyridine (B28879) (DMAP). google.comrsc.org The reaction is typically stirred at room temperature overnight to ensure completion. google.com

Alternative acetylation methods have also been explored. One such method uses vinyl acetate (B1210297) (VA) as the acetylating agent, which can be catalyzed by substances like potassium carbonate. cannabistech.comncsu.edu This transesterification reaction presents an alternative to the more common use of acetic anhydride. ncsu.edu These direct acetylation procedures are fundamental in converting CBD into its diacetate form, often serving as the initial step for further chemical modifications. chemrxiv.orguwindsor.ca

| Acetylating Agent | Catalyst/Base | Solvent | Reference |

|---|---|---|---|

| Acetic Anhydride | Pyridine, DMAP | Dichloromethane (DCM) | google.com |

| Acetic Anhydride | Triethylamine (Et3N), DMAP | Dichloromethane (DCM) | rsc.org |

| Vinyl Acetate | Potassium Carbonate | Dimethylformamide (DMF) | ncsu.edu |

| Acetic Anhydride | Pyridine or Potassium Carbonate | Dimethylformamide (DMF) | ncsu.edu |

Multi-Step Organic Synthesis from Cannabinoid Precursors

Beyond direct acetylation, this compound and its analogues can be produced through multi-step synthetic sequences starting from various cannabinoid precursors. These routes allow for the construction of the core cannabinoid structure with the diacetate functionality being introduced at a strategic point in the synthesis.

For instance, a synthetic pathway to (-)-CBD-7-oic acid diacetate begins not with CBD, but with a brominated intermediate derived from it. lumirlab.com This bromide is first oxidized to an aldehyde, which is then further oxidized to a carboxylic acid, all while the phenolic hydroxyls are protected as acetates. lumirlab.com Another complex synthesis produces cis-CBD diacetates through a tandem Diels-Alder reaction/decarboxylation of a coumarin (B35378) derivative, followed by several transformations including bis-acetylation. frontiersin.org This multi-step approach provides access to specific isomers that may not be readily available through direct modification of natural CBD. frontiersin.org Such synthetic routes are crucial for creating a diverse range of derivatives for further study. nih.gov

Preparation of Specific Acetylated Intermediates (e.g., Cannabidiol-Aldehyde Diacetate)

The synthesis of specific, functionalized acetylated intermediates is a key strategy for producing diverse CBD derivatives. Cannabidiol-aldehyde diacetate is a notable example of such an intermediate. A direct method for its preparation involves the reaction of a suitable precursor with reagents like N,N-dimethylformamide after a Grignard reaction, followed by acetylation. researchgate.net A patent describes a procedure where a precursor compound is dissolved in DCM with pyridine, acetic anhydride, and catalytic DMAP to yield this compound aldehyde. google.com

Furthermore, oxidation of this compound itself can yield specific intermediates. The use of selenium dioxide primarily leads to oxidation at the C-10 position, forming an aldehyde. researchgate.net In contrast, oxidation with sodium chromate (B82759) targets the C-6 position, yielding 6-oxo-CBD diacetate. chemrxiv.orgresearchgate.net These acetylated intermediates, such as CBD-aldehyde-diacetate and 6-oxo-CBD-diacetate, have been noted for their biological activity and serve as valuable platforms for further chemical elaboration. frontiersin.orgnih.gov

Chemical Modifications and Structural Analogues

The this compound scaffold serves as a template for further chemical modifications, leading to the creation of novel structural analogues and derivatives through various functional group transformations.

Design and Synthesis of Novel this compound Analogues

The design and synthesis of new this compound analogues aim to explore structure-activity relationships and potentially enhance therapeutic properties. nih.gov A significant area of development is the introduction of fluorine atoms into the molecule, a common strategy in medicinal chemistry. plos.org

Researchers have successfully synthesized fluorinated derivatives of CBD diacetate. For example, a fluorine atom can be introduced at the propylidene moiety of CBD diacetate. plos.org This is achieved by first oxidizing CBD diacetate with selenium dioxide to create 10-hydroxy-CBD diacetate, which is then treated with a fluorinating agent like diethylamino sulfur trifluoride (DAST). plos.orgresearchgate.net Other reported diacetylated-CBD analogues include 6-oxo-CBD-diacetate and 9-hydroxy-CBD-triacetate, highlighting the versatility of the CBD diacetate structure for creating new compounds. frontiersin.orgnih.gov

| Analogue Name | Key Structural Modification | Reference |

|---|---|---|

| Fluorinated CBD diacetate (at propylidene) | Fluorine replaces hydrogen on the C-10 methyl group | plos.org |

| 6-oxo-CBD-diacetate | Ketone group at C-6 position | frontiersin.orgnih.gov |

| 9-hydroxy-CBD-triacetate | Hydroxyl group at C-9, acetylated | frontiersin.orgnih.gov |

| (-)-CBD-7-oic acid diacetate | Carboxylic acid at C-7 | lumirlab.com |

Functional Group Interconversions and Derivatization

Functional group interconversions of this compound are employed to introduce new chemical functionalities and create a variety of derivatives. The use of acetate groups is advantageous as they act as protecting groups that reduce the electron density of the resorcinol (B1680541) moiety, making it suitable for oxidation chemistry. chemrxiv.org

Specific oxidizing agents can selectively target different positions on the CBD diacetate molecule.

Selenium Dioxide (SeO₂): This reagent, often in the presence of t-butyl peroxide, regioselectively hydroxylates the C-10 position, yielding 10-hydroxy-CBD diacetate. plos.orgresearchgate.net Further oxidation can lead to the corresponding aldehyde. chemrxiv.orgresearchgate.net

Sodium Chromate (Na₂CrO₄): This oxidizing agent acts on the C-6 position of the aliphatic ring to produce 6-oxo-CBD diacetate. chemrxiv.orgresearchgate.net

These transformations demonstrate that the this compound molecule can be selectively modified at several positions, allowing for the synthesis of a wide array of derivatives for further investigation. researchgate.net The resulting hydroxylated or oxidized intermediates can then undergo further reactions, such as fluorination, to expand the library of available analogues. plos.org

Compound Reference Table

| Compound Name | Abbreviation / Synonym |

|---|---|

| Cannabidiol | CBD |

| This compound | CBD-O, CBD-di-O-Acetate, CBD-DO |

| Acetic Anhydride | Ac₂O |

| Pyridine | - |

| 4-Dimethylaminopyridine | DMAP |

| Dichloromethane | DCM |

| Triethylamine | Et₃N |

| Vinyl Acetate | VA |

| Potassium Carbonate | K₂CO₃ |

| Dimethylformamide | DMF |

| (-)-CBD-7-oic acid diacetate | - |

| cis-CBD diacetates | - |

| Cannabidiol-Aldehyde Diacetate | CBD-aldehyde-diacetate |

| 6-oxo-CBD diacetate | - |

| Selenium Dioxide | SeO₂ |

| Sodium Chromate | Na₂CrO₄ |

| 10-hydroxy-CBD diacetate | - |

| 9-hydroxy-CBD-triacetate | - |

| Diethylamino sulfur trifluoride | DAST |

| t-Butyl peroxide | - |

Reaction Kinetics and Optimization of Synthetic Pathways

The synthesis of this compound typically involves the acetylation of cannabidiol. This reaction is a form of esterification where the hydroxyl groups of CBD react with an acetylating agent, such as acetic anhydride or acetyl chloride, in the presence of a suitable catalyst.

The kinetics of such reactions are influenced by several factors, including the concentration of reactants, temperature, and the type of catalyst used. While specific kinetic data for the synthesis of this compound is not extensively detailed in the provided search results, general principles of esterification kinetics apply. The reaction is typically second-order, with the rate dependent on the concentrations of both the alcohol (CBD) and the acylating agent.

Optimization of the synthetic pathway focuses on maximizing the yield and purity of this compound while minimizing reaction time and the formation of byproducts. Key parameters for optimization include:

Choice of Acetylating Agent: Acetic anhydride is commonly used due to its reactivity and availability. Acetyl chloride is more reactive but can produce corrosive hydrochloric acid as a byproduct.

Catalyst: The reaction can be catalyzed by either acids or bases. Acid catalysts, such as sulfuric acid or p-toluenesulfonic acid, protonate the carbonyl oxygen of the acetylating agent, making it more electrophilic. acs.org Base catalysts, like pyridine or triethylamine, deprotonate the phenolic hydroxyl groups of CBD, increasing their nucleophilicity.

Solvent: The choice of solvent can influence reaction rates and solubility of reactants. Aprotic solvents that can dissolve both CBD and the acetylating agent are often preferred.

Temperature: Increasing the temperature generally increases the reaction rate. However, excessively high temperatures can lead to side reactions and degradation of the product. rsc.org

Reaction Time: The reaction is monitored over time to determine the point of maximum conversion without significant byproduct formation. acs.org

Studies on the acid-catalyzed cyclization of CBD to form tetrahydrocannabinol (THC) isomers provide insights into the reactivity of the CBD scaffold under various conditions. These studies have explored a range of Lewis and Brønsted acids, solvents, and temperatures, demonstrating that reaction conditions can be finely tuned to favor specific products. acs.orgacs.org For instance, the use of different acids can significantly impact reaction rates and product selectivity. acs.org This body of research on CBD's reactivity can inform the optimization of its acetylation to produce this compound efficiently.

Isomeric and Stereochemical Considerations in Synthesis

The synthesis of this compound from naturally derived cannabidiol retains the stereochemistry of the parent molecule. Natural CBD has two chiral centers at the C-1' and C-2' positions of the terpene ring, with the specific stereoisomer being (-)-trans-CBD. bbiosci.comacs.org The formal name for this compound, reflecting its stereochemistry, is 2-[(1R,6R)-3-methyl-6-(1-methylethenyl)-2-cyclohexen-1-yl]-5-pentyl-1,3-benzenediol, 1,3-diacetate. caymanchem.combiomol.com

The acetylation reaction at the phenolic hydroxyl groups does not affect these chiral centers. Therefore, the resulting this compound will have the same (1R,6R) configuration as the starting CBD.

However, it is crucial to consider potential side reactions that could lead to isomerization. Under acidic conditions, CBD can undergo intramolecular cyclization to form various THC isomers, such as Δ⁹-THC and Δ⁸-THC. wikipedia.orgrsc.orgjfda-online.com This cyclization involves the formation of a new ring and can introduce new stereochemical complexities. The conditions that favor this cyclization, such as strong acids and elevated temperatures, should be carefully controlled during the synthesis of this compound to maintain the integrity of the original cannabinoid skeleton. acs.orgnih.gov

Furthermore, the double bond in the cyclohexene (B86901) ring of CBD can potentially isomerize under certain conditions, although this is less commonly reported than the cyclization to THC. researchgate.net Any such isomerization would result in a different stereoisomer of this compound. Therefore, maintaining mild reaction conditions is paramount to ensure the stereochemical purity of the final product. The purity and isomeric identity of the synthesized this compound are typically confirmed using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High-Performance Liquid Chromatography (HPLC). acs.orgmdpi.com

Advanced Analytical Approaches for Cannabidiol Diacetate

Chromatographic Techniques for Purity and Quantitative Analysis

Chromatographic methods are fundamental in the analytical workflow of Cannabidiol (B1668261) diacetate, providing the means to separate the compound from impurities and quantify its concentration. High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), often coupled with Mass Spectrometry (MS), are the primary techniques employed.

High-Performance Liquid Chromatography (HPLC)

High-Performance Liquid Chromatography (HPLC) stands as a cornerstone for the analysis of cannabinoids, including acetylated derivatives like Cannabidiol diacetate. A significant advantage of HPLC is its ability to perform separations at ambient temperature, which prevents the thermal degradation of analytes. mdpi.comscielo.br This is particularly important for complex cannabinoid mixtures.

For the purity and quantitative analysis of this compound, reversed-phase HPLC is the most common approach. d-nb.info This typically involves a non-polar stationary phase, most frequently a C18 column, and a polar mobile phase. d-nb.info Gradient elution, where the composition of the mobile phase is changed over the course of the analysis, is often preferred over isocratic elution to achieve better separation of cannabinoids with varying polarities. mdpi.com A common mobile phase system consists of a mixture of acetonitrile (B52724) and water, often with an additive like formic acid to improve peak shape and resolution. mdpi.comd-nb.info Ultraviolet (UV) detection is widely used for quantification due to its robustness and cost-effectiveness. mdpi.comresearchgate.net

| Parameter | Typical Condition |

|---|---|

| Column | Reversed-Phase C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | A: Water with 0.1% Formic Acid B: Acetonitrile with 0.1% Formic Acid |

| Elution | Gradient |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 220 nm |

| Column Temperature | 35 °C |

A representative gradient program for cannabinoid analysis might start with a lower percentage of the organic solvent (acetonitrile) and gradually increase it to elute more non-polar compounds like this compound. nih.gov

Gas Chromatography (GC)

Gas Chromatography (GC) is a highly effective technique for the separation and analysis of volatile and thermally stable compounds. While natural acidic cannabinoids require a derivatization step to prevent decarboxylation in the hot GC inlet, acetylated compounds such as this compound are generally more stable and may not require this step. scielo.brnih.gov

The separation in GC is achieved using a capillary column with a specific stationary phase. For cannabinoid analysis, columns with low to mid-polarity, such as those coated with 5% diphenyl / 95% dimethyl polysiloxane, are commonly used. nih.govmdpi.com The temperature of the GC oven is programmed to increase during the analysis, allowing for the sequential elution of compounds based on their boiling points and interaction with the stationary phase. mdpi.comcuny.edu Flame Ionization Detection (FID) is a common and robust detector used for the quantitative analysis of organic compounds like this compound. sigmaaldrich.comazolifesciences.com

| Parameter | Typical Condition |

|---|---|

| Column | Rtx-50 (30 m × 0.25 mm × 0.25 µm) or similar |

| Carrier Gas | Helium |

| Injector Temperature | 250 - 300 °C |

| Oven Program | Initial temp 60°C, ramp to 290-310°C |

| Detector | Flame Ionization Detector (FID) |

An example of a temperature program could involve starting at 60°C, holding for a few minutes, and then ramping at a rate of 20°C/min up to a final temperature of 290°C. mdpi.com

Coupling with Mass Spectrometry (LC-MS, GC-MS)

Pairing chromatographic techniques with Mass Spectrometry (MS) significantly enhances analytical capabilities, providing a higher degree of certainty in both identification and quantification. scielo.brunibo.it

Liquid Chromatography-Mass Spectrometry (LC-MS) combines the powerful separation of HPLC with the sensitive and selective detection of MS. Electrospray ionization (ESI) is a commonly used interface that generates ions from the eluted compounds for mass analysis. unibo.itcuny.edu This technique is particularly advantageous as it allows for the analysis of compounds without the need for derivatization and provides molecular weight information. scielo.br For this compound (C₂₅H₃₄O₄), the expected protonated molecule [M+H]⁺ would have a calculated mass-to-charge ratio (m/z) of approximately 399.2529.

Gas Chromatography-Mass Spectrometry (GC-MS) offers high chromatographic resolution and provides detailed structural information through electron impact (EI) ionization, which generates reproducible fragmentation patterns. unibo.itcannabissciencetech.com These fragmentation patterns serve as a "fingerprint" for compound identification by comparing them to spectral libraries. The fragmentation of this compound would be expected to show characteristic losses of its acetyl groups.

| Technique | Key Advantages for this compound Analysis |

|---|---|

| LC-MS | - High specificity and sensitivity.

|

| GC-MS | - Excellent separation efficiency.

|

Spectroscopic Methods for Structural Elucidation and Confirmation

Spectroscopic techniques are indispensable for the definitive structural confirmation of synthesized compounds like this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are the primary methods used for this purpose.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an unparalleled technique for the complete structural elucidation of organic molecules in solution. It provides detailed information about the carbon-hydrogen framework of a molecule. For this compound, ¹H and ¹³C NMR are used to confirm the presence and connectivity of all atoms.

The ¹H NMR spectrum of "diacetyl cannabidiol" shows distinct signals that confirm the structure, including the aromatic protons, olefinic protons, and the characteristic singlets for the methyl groups of the two acetate (B1210297) functions. The ¹³C NMR spectrum complements this by showing signals for all 25 carbon atoms, including the carbonyl carbons of the acetate groups and the carbons of the aromatic ring.

¹H NMR Data for this compound (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Description |

|---|---|

| 6.72 | (s, 2H) |

| 5.21 | (d, J = 2.7 Hz, 1H) |

| 4.56 | (t, J = 1.8 Hz, 1H) |

| 4.47 | (d, J = 2.2 Hz, 1H) |

| 3.52 | (ddt, J = 10.9, 4.5, 2.2 Hz, 1H) |

| 2.66 | (ddd, J = 13.4, 10.6, 3.1 Hz, 1H) |

| 2.56 | (dd, J = 9.0, 6.7 Hz, 2H) |

| 2.27 – 2.12 | (m, 7H) |

| 2.04 | (dd, J = 17.7, 5.3 Hz, 1H) |

| 1.85 – 1.70 | (m, 2H) |

| 1.68 | (s, 3H) |

| 1.59 | (s, 5H) |

| 1.31 | (qd, J = 7.8, 6.9, 4.3 Hz, 4H) |

| 0.89 | (t, J = 6.8 Hz, 3H) |

¹³C NMR Data for this compound (126 MHz, CDCl₃)

| Chemical Shift (δ) ppm |

|---|

| 149.61 |

| 147.82 |

| 142.02 |

| 135.75 |

| 132.89 |

| 130.63 |

| 125.88 |

| 124.52 |

| 111.06 |

| 45.61 |

| 38.41 |

| 35.19 |

| 31.47 |

| 30.43 |

| 30.30 |

| 28.68 |

| 23.44 |

| 22.46 |

| 20.95 |

| 19.61 |

| 14.01 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is a rapid and effective method for confirming the presence of specific functional groups in a molecule. For this compound, the IR spectrum provides clear evidence of the acetylation of the two phenolic hydroxyl groups of cannabidiol. The most telling feature is the appearance of a strong absorption band characteristic of the ester carbonyl (C=O) stretch.

The IR spectrum of "diacetyl cannabidiol" shows a prominent peak around 1770 cm⁻¹. This absorption is indicative of the ester functional groups introduced during the acetylation process. Other significant bands include those for C-H stretching in the alkyl and aromatic parts of the molecule, and C-O stretching of the acetate groups.

Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

|---|---|

| 2972, 2875 | C-H Stretching (Alkyl) |

| 1770 | C=O Stretching (Ester Carbonyl) |

| 1366 | C-H Bending (Methyl) |

| 1183, 1032 | C-O Stretching (Acetate) |

| 886 | C-H Bending (Alkene) |

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy is a fundamental analytical technique used for the qualitative and quantitative analysis of cannabinoids. The technique measures the absorption of ultraviolet or visible light by a molecule, which is dependent on its electronic structure. For cannabinoids, the primary chromophore—the part of the molecule responsible for light absorption—is the substituted benzene (B151609) ring.

In Cannabidiol (CBD), the resorcinol (B1680541) core provides characteristic UV absorption. Published studies on CBD report two main absorption maxima (λmax). mdpi.com The first, more intense peak appears in the range of 210–220 nm, and a second, broader peak is observed around 270–280 nm. nih.govmdpi.com

Table 1: Comparison of UV Absorption Maxima for CBD and Expected Maxima for this compound

| Compound | Reported/Expected λmax (Peak 1) | Reported/Expected λmax (Peak 2) | Reference/Rationale |

|---|---|---|---|

| Cannabidiol (CBD) | ~210 nm | ~273-280 nm | Based on experimental data for CBD. mdpi.comresearchgate.net |

| This compound | ~210-215 nm | ~270-275 nm | Expected minor shift due to acetylation of phenolic groups. |

Chemometric Applications in Cannabinoid Diacetate Analysis

Chemometrics involves the use of mathematical and statistical methods to extract meaningful information from chemical data. In the analysis of cannabinoids, where complex mixtures are common, chemometric tools are increasingly employed to interpret data from techniques like HPLC, Gas Chromatography (GC), and Nuclear Magnetic Resonance (NMR) spectroscopy. scielo.brmdpi.com

For this compound, which is typically produced via semi-synthetic routes from CBD, chemometric methods can be particularly useful. Principal Component Analysis (PCA), a common exploratory technique, can be applied to analytical data (e.g., chromatograms or spectra) to differentiate batches, identify impurities, or distinguish the final product from its precursors. researchgate.net

For instance, a dataset could be constructed from the HPLC-UV chromatograms of multiple synthesis batches. The data matrix would consist of samples (rows) and variables (columns), where variables could be the peak areas of known compounds (CBD diacetate, residual CBD, reaction byproducts) or the absorbance values at different retention times. PCA would then reduce the dimensionality of this data, allowing for visualization of clustering or outliers, which can correlate with variations in reaction conditions or purity.

Table 2: Example Data Matrix for Chemometric Analysis of this compound Batches

| Sample Batch | Variable 1 (Peak Area of CBD) | Variable 2 (Peak Area of CBD Diacetate) | Variable 3 (Peak Area of Impurity A) | Variable 4 (Peak Area of Impurity B) |

|---|---|---|---|---|

| Batch 001 | 0.15% | 99.50% | 0.25% | 0.10% |

| Batch 002 | 0.08% | 99.71% | 0.12% | 0.09% |

| Batch 003 | 0.55% | 98.90% | 0.35% | 0.20% |

| Batch 004 | 0.12% | 99.65% | 0.15% | 0.08% |

Method Validation and Reference Standard Development

The development and validation of analytical methods are critical for ensuring the quality and consistency of any chemical substance, including this compound. Method validation demonstrates that an analytical procedure is suitable for its intended purpose. labstat.com Regulatory bodies often refer to guidelines from the International Conference on Harmonisation (ICH) for method validation. labstat.com For a quantitative HPLC-UV method for CBD diacetate, validation would involve assessing several key parameters. mdpi.com

Key Method Validation Parameters:

Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, and matrix components. labstat.com

Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte within a given range. mdpi.com

Accuracy: The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. nih.gov

Precision: The closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is typically expressed as the relative standard deviation (RSD). nih.gov

Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. mdpi.com

Limit of Quantification (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. mdpi.com

Table 3: Typical Validation Parameters and Acceptance Criteria for an HPLC-UV Method for this compound

| Parameter | Description | Typical Acceptance Criterion |

|---|---|---|

| Specificity | Analyte peak is resolved from impurities and precursors. | Peak purity index > 0.99; Resolution > 1.5 |

| Linearity | Five-point calibration curve. | Correlation coefficient (r²) ≥ 0.999 |

| Accuracy | Recovery of spiked analyte from a blank matrix. | 98.0% - 102.0% recovery |

| Precision (Repeatability) | Six replicate injections of the same sample. | RSD ≤ 2.0% |

| Limit of Detection (LOD) | Calculated based on signal-to-noise ratio. | Signal-to-Noise Ratio of 3:1 |

| Limit of Quantification (LOQ) | Calculated based on signal-to-noise ratio. | Signal-to-Noise Ratio of 10:1 |

The availability of a high-purity reference standard is a prerequisite for accurate quantitative analysis and method validation. This compound is available as an analytical reference standard. glpbio.com The development of a Certified Reference Material (CRM) is a more rigorous process that establishes metrological traceability. This involves exhaustive characterization to determine purity, often by a mass balance approach combining results from multiple analytical techniques (e.g., HPLC-UV, GC-FID, Karl Fischer titration for water content, and residue on ignition for inorganic impurities). Furthermore, homogeneity and stability studies are performed under defined storage conditions to assign a certified value with a calculated uncertainty. mdpi.comresearchgate.net The European Pharmacopoeia provides reference standards for many active substances, and a similar process would be required for the establishment of a pharmacopoeial standard for CBD diacetate. edqm.eu

Compound Reference Table

Preclinical Pharmacological Investigations of Cannabidiol Diacetate

In Vitro Studies of Cellular Interactions and Mechanisms

Cannabidiol (B1668261) Diacetate as a Prodrug Concept and its Biological Deacetylation

Cannabidiol diacetate (CBD-DA) is a semi-synthetic derivative of cannabidiol (CBD) created through the acetylation of CBD's hydroxyl groups. wikipedia.org This structural modification has led to the consideration of CBD-DA as a potential prodrug for CBD. nih.gov The underlying principle of a prodrug is that it is an inactive or less active compound that is metabolized in the body to produce an active drug. In the case of CBD-DA, the acetate (B1210297) groups are expected to be cleaved through deacetylation, releasing the parent compound, CBD. nih.gov

The rationale for developing a CBD prodrug like CBD-DA stems from the pharmacokinetic properties of CBD itself. CBD is known to be rapidly distributed into adipose tissues and undergoes significant first-pass metabolism in the liver, primarily by CYP3A and CYP2C enzymes, to form 7-hydroxy-CBD. nih.gov A prodrug strategy could potentially circumvent this extensive first-pass metabolism, thereby improving the bioavailability of CBD. nih.gov The deacetylation of the phenyl acetate groups in CBD-DA would yield CBD, which could then exert its pharmacological effects. nih.gov This concept has been explored by pharmaceutical companies seeking to develop more efficient delivery systems for CBD. nih.gov

Assessment of Cellular Viability and Cytotoxicity in Specific Cell Lines (e.g., HUVECs)

The effects of this compound (CBD-DA) on cellular health have been investigated in vitro, particularly using human umbilical vein endothelial cells (HUVECs), which serve as a model for the inner lining of blood vessels. nih.govbiorxiv.org Studies comparing CBD-DA to its parent compound, cannabidiol (CBD), and its oxidative byproduct, cannabidiol-quinone (CBD-Q), have revealed that CBD-DA exhibits reduced toxicity. nih.govresearchgate.net

In one study, HUVECs were exposed to CBD, CBD-Q, and CBD-DA. The findings indicated that CBD-DA is significantly more stable and less cytotoxic compared to both CBD and CBD-Q. nih.govresearchgate.net This suggests that the diacetate form may offer a protective advantage against the cellular damage that can be induced by CBD and its metabolites.

The cellular response to this compound (CBD-DA) is dependent on its concentration. At lower concentrations, it may have proliferative or cell-protective effects, while at higher concentrations, it exhibits cytotoxicity.

In studies using human umbilical vein endothelial cells (HUVECs), a 1 µM concentration of CBD-DA resulted in a slight decrease in the average live cell count compared to the control, but this effect was not always statistically significant. acs.org Conversely, some research suggests proliferative effects at this lower concentration. acs.org

At a higher concentration of 10 µM, CBD-DA displayed significant cytotoxicity, leading to a decrease in cell survivability. biorxiv.orgacs.org However, even at this concentration, CBD-DA was found to have the highest cell survivability compared to cannabidiol (CBD) and cannabidiol-quinone (CBD-Q). biorxiv.orgacs.org For instance, in one experiment, HUVECs treated with 10 µM CBD-DA had an average live cell count of 75 ± 2 per field of view, whereas CBD and CBD-Q resulted in counts of 60 ± 10 and 30 ± 9, respectively. biorxiv.orgacs.org

This concentration-dependent duality, showing potential for cell protection at low doses and cytotoxicity at higher doses, is a critical aspect of its biological activity. acs.org

Table 1: Concentration-Dependent Effects of CBD Analogues on HUVEC Viability

| Compound | Concentration (µM) | Average Live Cell Count (per field of view) | Outcome |

|---|---|---|---|

| CBD | 1 | Slight decrease | Proliferative/Protective |

| CBD-Q | 1 | Slight decrease | Proliferative/Protective |

| CBD-DA | 1 | Slight decrease | Proliferative/Protective |

| CBD | 10 | 60 ± 10 | Cytotoxic |

| CBD-Q | 10 | 30 ± 9 | Cytotoxic |

| CBD-DA | 10 | 75 ± 2 | Cytotoxic (but less than CBD and CBD-Q) |

The application of this compound (CBD-DA) has been observed to influence the morphology and confluency of human umbilical vein endothelial cells (HUVECs) in vitro. nih.gov While cells treated with CBD-DA generally remain attached to the culture surface after 24 hours, subtle changes in their appearance have been noted. nih.gov

Concentration-Dependent Cellular Responses (e.g., Proliferative vs. Cytotoxic Effects)

Investigation of Antioxidant Properties and Oxidative Stress Response in Cell Models

While direct studies on the antioxidant properties of this compound (CBD-DA) are limited, research on its parent compound, cannabidiol (CBD), provides a basis for understanding its potential effects on oxidative stress. CBD is recognized for its antioxidant capabilities, which are attributed to its molecular structure. nih.gov It can act as a direct antioxidant by scavenging reactive oxygen species (ROS) and as an indirect antioxidant by influencing cellular mechanisms that regulate redox homeostasis. nih.govnih.gov

CBD has been shown to modulate the expression of key antioxidant enzymes such as superoxide (B77818) dismutase (SOD) and glutathione (B108866) peroxidase (GPx) through the Nrf2/Keap1 pathway. nih.govtandfonline.com It also helps to prevent the depletion of essential co-factors for these enzymes, like zinc and selenium. nih.gov Furthermore, CBD can influence various receptors and signaling pathways involved in the cellular stress response, including:

PPARγ: Activation of this receptor by CBD inhibits the transcription of pro-inflammatory proteins. nih.gov

GPR55: CBD acts as an antagonist, which can modulate intracellular calcium levels. nih.gov

5-HT1A receptors: CBD's affinity for these receptors may limit oxidative damage from lipid peroxidation. nih.gov

Adenosine A2A receptors: Activation by CBD can ameliorate oxidative damage. nih.gov

Given that CBD-DA is a prodrug of CBD, it is plausible that upon deacetylation to CBD within the cell, it would indirectly exert similar antioxidant effects. The stability of CBD-DA compared to CBD, which can oxidize into the more cytotoxic CBD-quinone, suggests that CBD-DA may offer a more controlled way to deliver the antioxidant benefits of CBD. nih.govresearchgate.net Oxidation of CBD diacetate itself has been shown to lead to different products depending on the oxidizing agent, such as an aldehyde at the C-10 position with selenium dioxide or oxidation at the C-6 position with sodium chromate (B82759). mit.edu

Modulation of Mitochondrial Metabolism and Associated Signaling Pathways in Cellular Systems

Direct research on the effects of this compound (CBD-DA) on mitochondrial metabolism is not extensively documented. However, the actions of its parent compound, cannabidiol (CBD), provide significant insights into the potential mitochondrial-modulating effects that could be expected following the deacetylation of CBD-DA.

Studies on CBD have revealed its ability to influence various aspects of mitochondrial function. CBD can modulate mitochondrial respiration and bioenergetics. nih.gov It has been shown to target mitochondrial and antioxidant signaling pathways to improve intestinal epithelial health. mdpi.com For instance, in Caco-2 cells, CBD oil promoted the phosphorylation of AMP-activated protein kinase (AMPK) and upregulated PGC1α/SIRT3 mitochondrial signaling. mdpi.com This was accompanied by an increase in key metabolites of the tricarboxylic acid (TCA) cycle, such as citrate, malate, and succinate. mdpi.com

Furthermore, CBD can impact mitochondrial membrane potential and the production of reactive oxygen species (ROS). frontiersin.orgnih.gov In some cell types, CBD has been observed to disrupt mitochondrial integrity and induce ROS production, leading to apoptosis. nih.gov Conversely, in other contexts, it protects against mitochondrial damage caused by oxidative stress. mdpi.com CBD has also been shown to bind to and close the voltage-dependent anion channel 1 (VDAC1), a key transporter of calcium into the mitochondria, which could be a mechanism for its anticancer and immunosuppressive effects. frontiersin.org

Given that CBD-DA acts as a prodrug for CBD, it is hypothesized that upon its conversion to CBD within the cell, it would subsequently influence these mitochondrial pathways. The specific impact may be cell-type and concentration-dependent, potentially leading to either enhanced cellular protection or the induction of cell death pathways. frontiersin.org

Receptor Binding and Activation Profiling

The interaction of this compound (CBD-diacetate) with various receptor systems is a primary focus of preclinical research, aiming to elucidate its pharmacological profile. As an acetylated derivative of cannabidiol (CBD), its binding affinities and activation patterns can differ significantly from the parent compound.

Cannabinoid Receptor (CB1, CB2) Interactions

This compound, also known as CBD diacetate (CBDDA), is a semi-synthetic derivative of CBD. wikiwand.comwikipedia.org Unlike CBD, which exhibits a low affinity for the primary cannabinoid receptors (CB1 and CB2), computational studies indicate that the acetylation of CBD's hydroxyl groups enhances its interaction with these receptors. wikiwand.com

A molecular docking and molecular dynamics simulation study compared the binding of CBD and CBD-diacetate to both CB1 and CB2 receptors. The research concluded that CBD-diacetate forms stronger and more stable interactions with both cannabinoid receptors compared to non-acetylated CBD. wikiwand.com This suggests that the di-acetylated form may have a more pronounced direct effect on the endocannabinoid system than its parent compound. wikiwand.com It is theorized that this altered interaction could change the conformational dynamics of the receptors, thereby potentially affecting their signaling pathways. wikiwand.com

| Compound | Target Receptor | Interaction Finding | Methodology |

|---|---|---|---|

| This compound (CBDDA) | CB1 Receptor | Forms stronger interactions than CBD. wikiwand.com | Molecular Docking & Molecular Dynamics Simulations wikiwand.com |

| This compound (CBDDA) | CB2 Receptor | Forms stronger interactions than CBD. wikiwand.com | Molecular Docking & Molecular Dynamics Simulations wikiwand.com |

| Cannabidiol (CBD) | CB1 & CB2 Receptors | Low binding affinity. nih.gov | In vitro binding assays |

Non-Cannabinoid Receptor Modulation (e.g., TRPV1, GPR55, 5-HT1A)

While the parent compound, cannabidiol, is known to interact with a variety of non-cannabinoid receptors, including Transient Receptor Potential Vanilloid 1 (TRPV1), G protein-coupled receptor 55 (GPR55), and the serotonin (B10506) 1A receptor (5-HT1A), specific research on the direct interaction of this compound with these targets is not extensively documented in the current scientific literature. nih.govfrontiersin.orglookchem.com The pharmacological activity of CBD at these sites—such as agonism at TRPV1 and 5-HT1A, and antagonism at GPR55—contributes to its therapeutic profile. frontiersin.orgbiorxiv.org However, it remains to be determined through direct investigation whether the acetylation of CBD's phenolic hydroxyl groups alters these specific interactions.

Allosteric Modulation of Receptors

Cannabidiol is recognized as a negative allosteric modulator of the CB1 receptor, meaning it can alter the receptor's response to other ligands without binding to the primary (orthosteric) site. nih.govwindows.net This modulation may explain some of CBD's effects, such as its ability to counteract some of the effects of THC. nih.gov There is currently a lack of specific preclinical studies investigating whether this compound retains, alters, or loses this allosteric modulation capability at CB1 or other receptors like the µ and δ opioid receptors where CBD has also been reported to act as an allosteric modulator at high concentrations. europa.eu

Enzyme Inhibition and Activation Studies (e.g., FAAH, CYP450)

The interaction of cannabinoids with metabolic enzymes is critical for understanding their pharmacokinetic profile and potential for drug-drug interactions. CBD is known to inhibit fatty acid amide hydrolase (FAAH), the enzyme that degrades the endocannabinoid anandamide (B1667382), and various cytochrome P450 (CYP450) enzymes responsible for drug metabolism. windows.nettandfonline.comresearchgate.net

Specific studies on the direct inhibitory or activatory effects of this compound on enzymes like FAAH and the CYP450 family are limited. However, research indicates that the diacetate form (CBD-DA) is significantly more stable and less susceptible to oxidation compared to CBD. nih.gov The acetylation of the hydroxyl groups, which are primary sites for oxidative metabolism by CYP450 enzymes, suggests that CBD-diacetate may have a different metabolic profile and potentially fewer direct interactions with these enzymes prior to any in vivo deacetylation. wikipedia.orgnih.gov Some literature suggests that diacetate derivatives of CBD could be considered prodrugs, which would be hydrolyzed in vivo to release the active CBD.

Influence on Ion Channel Activity (e.g., Voltage-Dependent Sodium and Potassium Channels)

The parent compound, CBD, has been shown in vitro to inhibit the activity of voltage-dependent sodium and potassium channels, an action which may contribute to its anticonvulsant effects by reducing neuronal excitability. wikiwand.comwikipedia.org Direct electrophysiological studies and binding assays specifically investigating the influence of this compound on the activity of these ion channels are not widely available. It is therefore unclear if the acetylated form shares the same inhibitory mechanism or potency at these crucial neuronal targets.

In Vivo Preclinical Studies (Non-Human Animal Models)

Preclinical research using non-human animal models has provided evidence for the biological activity of this compound and its derivatives. Early studies demonstrated the anticonvulsant properties of CBD-diacetate.

A key study from 1975 investigated the in vivo anticonvulsant activity of several diacetylated CBD analogs in mice. windows.net The findings showed that compounds such as CBD-aldehyde-diacetate, 6-oxo-CBD-diacetate, and 6-hydroxy-CBD-triacetate provided protection against maximal electroshock-induced convulsions. These analogs also potentiated pentobarbital (B6593769) sleeping-time and reduced spontaneous motor activity, indicating significant central nervous system effects. windows.net

More recent research has explored fluorinated derivatives of CBD diacetate. In one study, 10-fluoro-cannabidiol diacetate was synthesized and evaluated in a battery of behavioral assays in mice predictive of anxiolytic, antidepressant, and antipsychotic activity. nih.gov

| Compound | Animal Model | Assay / Test | Observed Effect |

|---|---|---|---|

| This compound | Mouse | Anticonvulsant tests | Demonstrated anticonvulsant properties. |

| CBD-aldehyde-diacetate | Mouse | Maximal electroshock | Anticonvulsant effect. windows.net |

| 6-oxo-CBD-diacetate | Mouse | Maximal electroshock | Anticonvulsant effect. windows.net |

| 6-hydroxy-CBD-triacetate | Mouse | Maximal electroshock | Anticonvulsant effect. windows.net |

| 10-fluoro-cannabidiol diacetate | Mouse | Behavioral models | Assessed for anxiolytic, antidepressant, and antipsychotic-like effects. nih.gov |

Pharmacokinetic Profiles in Animal Models

Currently, there is a notable lack of publicly available scientific literature detailing the pharmacokinetic profiles of this compound (CBD-diacetate) in animal models. Comprehensive studies outlining key parameters such as maximum plasma concentration (Cmax), time to reach maximum concentration (Tmax), half-life (t1/2), and volume of distribution (Vz/F) following administration of CBD-diacetate have not been identified in the reviewed literature.

For context, pharmacokinetic studies on the parent compound, cannabidiol (CBD), have been conducted in various animal models. For example, in rats, the peak brain concentration of CBD was reached within 1-2 hours after oral administration. mdpi.com In Connemara ponies receiving a single oral dose of CBD oil, the mean maximum plasma concentration was 31.472 ± 8.080 ng/mL, achieved at 2.111 ± 0.928 hours, with an average half-life of 12.563 ± 3.054 hours. frontiersin.orgresearchgate.netfrontiersin.org Intravenous administration of CBD in piglets showed a half-life of 3.9 hours in mice and 3.15 hours in horses in other studies. nih.gov These data for CBD highlight the type of research that is needed to understand the absorption, distribution, metabolism, and excretion of CBD-diacetate. Without such studies, the bioavailability and disposition of this specific derivative in living organisms remain speculative.

Preclinical Efficacy in Animal Models (e.g., Anticonvulsant Activity of Diacetylated-CBD Analogs in Mice)

Preclinical research, particularly in mouse models, has explored the efficacy of diacetylated analogues of CBD, revealing potential anticonvulsant properties. A comparative pharmacological study in mice assessed the effects of CBD and several of its derivatives on convulsions induced by maximal electroshock. nih.gov

Among the tested compounds, 6-oxo-CBD-diacetate demonstrated notable anticonvulsant activity. nih.govnih.gov At doses of 100-200 mg/kg, both CBD and 6-oxo-CBD-diacetate were effective in protecting mice against electroconvulsive shock, with the higher dose showing greater efficacy. nih.gov In addition to anticonvulsant effects, these compounds were evaluated for other central nervous system activities. All tested derivatives, including 6-oxo-CBD-diacetate, were found to be as potent as CBD in potentiating pentobarbital-induced sleeping time in mice across a dose range of 6.25 to 100 mg/kg. nih.gov However, only CBD and 9-hydroxy-CBD-triacetate significantly reduced spontaneous motor activity at lower doses (12.5 and 25 mg/kg). nih.gov Another derivative, CBD-aldehyde-diacetate, was found to be toxic in the same study. nih.gov These findings underscore the therapeutic potential of specific diacetylated CBD analogs as anticonvulsant agents. nih.govnih.govaesnet.orgmdpi.com

| Compound | Test | Dosage (mg/kg) | Observed Effect |

|---|---|---|---|

| 6-oxo-CBD-diacetate | Maximal Electroshock Convulsions | 100-200 | Active protection against convulsions, most efficient at 200 mg/kg. |

| 6-oxo-CBD-diacetate | Pentobarbital Sleeping Time | 6.25 - 100 | Potentiation of sleeping time. |

| 9-hydroxy-CBD-triacetate | Spontaneous Motor Activity | 12.5 and 25 | Significant decrease in activity. |

| CBD-aldehyde-diacetate | General | Not specified | Toxic, resulting in approximately 50% mortality within 24 hours. |

Assessment of Molecular and Cellular Biomarkers in Animal Tissues

There is a significant gap in the scientific literature regarding the assessment of molecular and cellular biomarkers in animal tissues following the administration of this compound. Research has not yet elucidated how this specific compound modulates biomarkers related to inflammation, cellular stress, or other signaling pathways in vivo.

Studies on the parent compound, CBD, have identified several molecular targets and biomarker modulations. For instance, CBD has been shown to affect the p53 signaling pathway, which is crucial for regulating cellular processes. nih.gov In preclinical models, CBD administration has been linked to a reduction in the release of the pro-inflammatory cytokine TNF-α. nih.gov Furthermore, CBD can modulate the function of immune cells and exert anti-inflammatory effects through the NF-κB and interferon-beta pathways. nih.gov Investigations into whether CBD-diacetate elicits similar or different effects on these or other biomarkers in animal tissues are needed to understand its mechanism of action.

Comparative Preclinical Pharmacology of this compound

Comparison of Metabolic Stability with Cannabidiol and other Derivatives

The chemical modification of CBD through diacetylation appears to enhance its stability. An in vitro study comparing cannabidiol-diacetate (CBD-DA) with CBD and its oxidative byproduct, cannabidiol-quinone (CBD-Q), found that CBD-DA has significantly greater stability. researchgate.netbiorxiv.org This research highlighted that CBD is susceptible to oxidation, leading to the formation of cytotoxic byproducts. researchgate.netbiorxiv.org In contrast, the diacetate analog, CBD-DA, did not show the same propensity for oxidation, suggesting that the acetylation of the hydroxyl groups protects the molecule from degradation. researchgate.net The oxidation of CBD diacetate with selenium dioxide has been noted to primarily occur at the C-10 position. researchgate.net

This increased stability could have significant implications for its therapeutic potential, potentially leading to a more consistent and predictable biological effect compared to the less stable CBD. The metabolic rate of THC has been observed to be higher than that of CBD in both human and mouse liver microsome systems, a difference attributed to their distinct spatial conformations. nih.gov Further research is required to determine if the enhanced chemical stability of CBD-diacetate translates to improved metabolic stability in vivo.

| Compound | Key Finding | Implication |

|---|---|---|

| Cannabidiol (CBD) | Susceptible to oxidation, forming CBD-quinone (CBD-Q). | Potential for degradation and formation of cytotoxic byproducts. |

| Cannabidiol-diacetate (CBD-DA) | Exhibits significantly more stability and lack of oxidation to CBD-Q. | Enhanced stability may offer a more reliable therapeutic profile. |

Comparative Cellular Responses and Signaling Cascades

Initial in vitro evidence suggests that this compound (CBD-DA) induces different cellular responses compared to its parent compound. Specifically, CBD-DA demonstrates reduced toxicity in human umbilical vascular endothelial cells (HUVECs) when compared with CBD or its oxidative metabolite, CBD-Q. researchgate.netbiorxiv.org This suggests that the acetylation of CBD mitigates the cytotoxic effects associated with CBD and its byproducts.

While this indicates a difference in cellular response, detailed comparative studies on the downstream signaling cascades are lacking. Research on CBD has identified several signaling pathways it modulates. For example, CBD can influence key pro-inflammatory and pro-angiogenic pathways by reducing the phosphorylation of JNK, NF-κβ, and other signaling molecules in human aortic endothelial cells. researchgate.net It has also been shown to induce apoptosis in breast cancer cells through the mitochondria-mediated signaling pathway and can modulate pathways central to cancer cell growth and proliferation. aacrjournals.org In glioma cells, CBD's cytotoxic effects involve the production of reactive oxygen species (ROS) and subsequent disruption of intracellular signaling cascades, leading to apoptosis. Whether CBD-diacetate engages these same pathways, or acts through different mechanisms, remains an open area for investigation.

Evaluation of Bioactivity and Pharmacodynamic Profiles in Preclinical Models

The bioactivity of diacetylated CBD analogs has been primarily evaluated in preclinical models for anticonvulsant and sedative effects. As detailed in section 4.2.2, a pharmacological comparison in mice showed that 6-oxo-CBD-diacetate possesses significant anticonvulsant properties, comparable to CBD itself. nih.govnih.gov

Furthermore, the study revealed that 6-oxo-CBD-diacetate, along with other CBD derivatives, was equally potent in prolonging barbiturate-induced sleep time, indicating a sedative or central nervous system depressant effect. nih.gov However, the effect on spontaneous motor activity was less pronounced for the diacetate derivative compared to CBD and 9-hydroxy-CBD-triacetate. nih.gov These findings suggest that while diacetylation can preserve or even enhance certain bioactivities like anticonvulsant effects, it may alter others, leading to a distinct pharmacodynamic profile compared to the parent CBD molecule. A comprehensive evaluation of the broader pharmacodynamic profile of CBD-diacetate, including its effects on pain, inflammation, and anxiety models, is necessary for a complete understanding of its therapeutic potential. canada.ca

Metabolic Fate and Biotransformation of Cannabidiol Diacetate in Biological Systems

In Vitro Metabolic Stability Assessment (e.g., Microsomal Studies)

In vitro studies are essential for understanding the stability of CBD-diacetate in a biological environment. Research has shown that CBD-diacetate exhibits greater stability compared to its parent compound, CBD. biorxiv.orgacs.org One study found that while CBD in solutions of ethanol (B145695) or dimethyl sulfoxide (B87167) (DMSO) degraded significantly over a month, with a substantial portion converting to cannabidiol-quinone (CBD-Q), CBD-diacetate demonstrated enhanced stability. biorxiv.org This increased stability is a key characteristic that influences its subsequent metabolic processing. biorxiv.orgacs.org

The stability of cannabinoids can be influenced by the surrounding medium. For instance, the stability of CBD is greater in ethanol than in aqueous solutions. rsc.org In aqueous environments, CBD can undergo transformations, particularly with changes in pH. Acidic conditions can lead to its cyclization into Δ9-tetrahydrocannabinol (Δ9-THC), while basic conditions in the presence of oxygen can cause oxidation to hydroxyquinones. rsc.org The acetylation of the hydroxyl groups in CBD to form CBD-diacetate is a strategy to enhance stability and potentially modulate its metabolic pathway.

Identification of Primary and Secondary Metabolites

The metabolism of CBD is a complex process involving extensive hydroxylation and oxidation, leading to the formation of numerous metabolites. beyondthc.com In humans, over 100 CBD metabolites have been identified. nih.gov The primary metabolic pathway for CBD involves hydroxylation at the C-7 position to form 7-hydroxy-CBD (7-OH-CBD), which is then further oxidized to CBD-7-oic acid (7-COOH-CBD). researchgate.netfrontiersin.org These are considered the major metabolites of CBD. beyondthc.comfrontiersin.org

For CBD-diacetate, the initial metabolic step is the hydrolysis of the acetate (B1210297) groups to yield the parent CBD molecule. Following this deacetylation, the resulting CBD would then be expected to follow the same metabolic pathways as unmodified CBD. Therefore, the primary metabolites of CBD-diacetate are CBD itself, followed by the subsequent metabolites of CBD.

Interactive Table: Key Metabolites of Cannabidiol (B1668261)

| Metabolite Name | Abbreviation | Parent Compound | Metabolic Pathway |

| 7-hydroxy-cannabidiol | 7-OH-CBD | Cannabidiol | Hydroxylation |

| 7-carboxy-cannabidiol | 7-COOH-CBD | 7-hydroxy-cannabidiol | Oxidation |

| Cannabidiol-quinone | CBD-Q | Cannabidiol | Oxidation |

| 6α-hydroxy-cannabidiol | 6α-OH-CBD | Cannabidiol | Hydroxylation |

| 6β-hydroxy-cannabidiol | 6β-OH-CBD | Cannabidiol | Hydroxylation |

This table outlines the primary metabolites of cannabidiol, which are also the expected secondary metabolites of cannabidiol diacetate following initial hydrolysis.

Enzymatic Pathways Involved in Diacetate Hydrolysis and Subsequent Metabolism

The biotransformation of CBD-diacetate begins with the enzymatic hydrolysis of its two acetate esters. This process is a common metabolic reaction for acetylated compounds in the body. cannabistech.com Following this initial hydrolysis, the resulting CBD molecule is then subjected to the well-established metabolic pathways for cannabinoids.

The primary enzymes responsible for the metabolism of CBD are part of the cytochrome P450 (CYP450) family, located mainly in the liver. frontiersin.orgdrugbank.com Specifically, CYP3A4 and CYP2C19 are the major isoforms involved in the hydroxylation of CBD. researchgate.netsci-hub.se These enzymes catalyze the formation of 7-OH-CBD, a key active metabolite. frontiersin.org The subsequent oxidation of 7-OH-CBD to the inactive metabolite 7-COOH-CBD is also a critical step in the metabolic cascade. frontiersin.org

The process of deacetylation of CBD-diacetate is expected to be carried out by various esterase enzymes present in the body, which would then make the CBD molecule available for metabolism by the CYP450 enzymes.

Comparative Metabolic Profiling with Unmodified Cannabidiol

A comparative analysis of the metabolic profiles of CBD-diacetate and unmodified CBD reveals significant differences, primarily due to the initial deacetylation step required for CBD-diacetate. This initial step can be considered a form of prodrug activation, where the inactive acetylated form is converted to the active CBD molecule within the body. cannabistech.com

The metabolism of unmodified CBD begins immediately upon entering the system, with hydroxylation by CYP450 enzymes being the first major step. nih.gov In contrast, the metabolism of CBD-diacetate is delayed until the acetate groups are cleaved. This delay can influence the pharmacokinetics of the compound, potentially leading to a more sustained release of CBD over time.

While the end metabolites of both compounds are expected to be the same (i.e., the various hydroxylated and carboxylated derivatives of CBD), the rate of their formation and their concentrations in the body may differ. The acetylation of CBD is a strategy that can be used to modify the absorption, distribution, metabolism, and excretion (ADME) properties of the parent drug. cannabistech.com

Interactive Table: Comparative Metabolic Features

| Feature | This compound | Unmodified Cannabidiol |

| Initial Metabolic Step | Hydrolysis of acetate groups | Direct hydroxylation |

| Primary Metabolite | Cannabidiol (CBD) | 7-hydroxy-CBD (7-OH-CBD) |

| Key Enzymes | Esterases, then CYP450 (CYP3A4, CYP2C19) | CYP450 (CYP3A4, CYP2C19) |

| Metabolic Onset | Delayed due to initial hydrolysis | Immediate |

| Potential Pharmacokinetic Effect | Sustained release of CBD | Standard absorption and metabolism profile |

Influence of Acetylation on Biotransformation Pathways

The acetylation of CBD to form CBD-diacetate has a profound influence on its biotransformation. The primary effect is the introduction of a prodrug-like characteristic, where the active compound (CBD) is released through enzymatic hydrolysis. cannabistech.com This modification can protect the CBD molecule from immediate metabolism, potentially leading to increased bioavailability and a longer duration of action.

By masking the phenolic hydroxyl groups, acetylation can alter the physicochemical properties of the molecule, such as its lipophilicity. caymanchem.com This change can affect how the compound interacts with cell membranes and metabolic enzymes. The increased stability of CBD-diacetate compared to CBD, as observed in in vitro studies, suggests that acetylation protects the molecule from degradation before it reaches its metabolic sites. biorxiv.orgacs.org

Furthermore, the process of acetylation is a recognized strategy in medicinal chemistry to improve the ADME profile of a drug. cannabistech.com In the context of CBD, this could mean overcoming some of the limitations associated with its low oral bioavailability, which is partly due to extensive first-pass metabolism in the liver. mdpi.com By temporarily blocking the sites of metabolism, CBD-diacetate may bypass some of this initial breakdown, allowing more of the parent compound to be released systemically.

Mechanistic Insights and Structure Activity Relationship Sar Studies

Elucidation of Specific Binding Sites and Molecular Targets

The precise molecular targets of cannabidiol (B1668261) diacetate are not as extensively characterized as those of its parent compound, CBD. Much of the current understanding is based on its role as a prodrug and on comparative computational studies. A prodrug is an inactive compound that is metabolized in the body to produce an active drug. frontiersin.org In the case of CBD-DA, the acetyl groups are expected to be hydrolyzed by esterase enzymes in vivo, releasing CBD. frontiersin.org Therefore, the pharmacological activity of CBD-DA is largely attributed to the subsequent actions of CBD on its known targets.

CBD itself has a complex "polypharmacology," interacting with numerous molecular targets, often with low affinity. acs.org Unlike Δ⁹-tetrahydrocannabinol (THC), CBD has a very low affinity for the orthosteric (primary) binding sites of the main cannabinoid receptors, CB1 and CB2. frontiersin.orgnih.gov Instead, it is known to act as a negative allosteric modulator at these receptors, meaning it binds to a different site to alter the receptor's response to other molecules. nih.govmdpi.com

Key molecular targets for CBD, and by extension, for CBD-DA following its conversion, include:

G-Protein-Coupled Receptors (GPCRs): Beyond CB1 and CB2, CBD interacts with GPR55, where it may act as an antagonist. nih.gov It also functions as an agonist at the serotonin (B10506) 5-HT1A receptor, which is believed to contribute to its anxiolytic and antidepressant effects. acs.orgnih.gov

Ion Channels: CBD modulates several transient receptor potential (TRP) channels, including TRPV1, TRPV2, TRPA1, and TRPM8. acs.orgfrontiersin.orgscielo.br Its interaction with these channels is implicated in pain and inflammation regulation. Recent studies have also identified voltage-gated sodium channels (Nav) as a target, where CBD binding can inhibit sodium currents, a mechanism relevant to its anti-seizure effects. nih.govelifesciences.org

Nuclear Receptors: CBD is an agonist for peroxisome proliferator-activated receptors (PPARs), particularly PPARγ. nih.govnih.gov This interaction is a key pathway for its anti-inflammatory and neuroprotective actions. nih.gov

Enzymes and Transporters: CBD can inhibit the fatty acid amide hydrolase (FAAH) enzyme, which breaks down the endocannabinoid anandamide (B1667382). mdpi.com By preventing anandamide degradation, CBD indirectly enhances endocannabinoid tone. mdpi.com

A recent computational study directly comparing CBD and CBD-DA provided new insights. Using molecular docking and dynamics simulations, the research suggested that CBD-DA forms stronger and more stable interactions with both CB1 and CB2 receptors than CBD does. wits.ac.za This finding indicates that the acetylation alters the conformational dynamics of the cannabinoid receptors upon binding, which could mean that CBD-DA possesses its own unique pharmacological profile before it is metabolized, potentially acting as more than just a simple prodrug. wits.ac.za

Rational Design of Novel Cannabidiol Diacetate Analogues for Enhanced Bioactivity

The rational design of cannabidiol analogues aims to improve properties like bioavailability, stability, and therapeutic efficacy, or to isolate a specific desired effect. researchgate.netnih.govresearchgate.net Acetylation to form CBD-DA is itself a primary example of such a design, often intended to create a more stable compound that can act as a prodrug. frontiersin.org Research has shown that CBD-DA is significantly more stable and less prone to oxidation into cytotoxic quinone byproducts compared to CBD. acs.org

Beyond simple di-acetylation, medicinal chemists have synthesized other acetylated CBD analogues to probe structure-activity relationships. The introduction of acetyl groups, and other functional modifications, can significantly impact how the molecule interacts with biological systems.

Examples of rationally designed acetylated CBD analogues include:

6-oxo-CBD-diacetate and 6-hydroxy-CBD-triacetate: These compounds, along with CBD-aldehyde-diacetate and 9-hydroxy-CBD-triacetate, were synthesized and evaluated in a mouse model, where they demonstrated anticonvulsant activity. nih.govnih.gov The modifications at the 6 and 9 positions of the terpene moiety were designed to explore how oxidation at these sites, combined with acetylation, affects pharmacological outcomes.

10-fluoro-cannabidiol diacetate: This analogue was synthesized to investigate the effect of fluorination on the CBD scaffold. nih.gov Fluorine substitution is a common strategy in medicinal chemistry to enhance metabolic stability and binding affinity. The related compound, 4'-F-CBD, was found to be considerably more potent than CBD in behavioral models, suggesting that fluorination is a promising strategy for enhancing bioactivity. nih.govresearchgate.net

(-)-8,9-H2-CBD-diacetate: This compound is an intermediate in the synthesis of hydroxylated analogues. It is created by acetylating the hydroxyl groups of a hydrogenated CBD precursor, which is then further oxidized to create derivatives like (-)-8,9-H2-6-OH-CBD-diacetate and (-)-8,9-H2-7-OH-CBD-diacetate. sci-hub.se This multi-step synthesis allows for the creation of a library of related compounds to systematically study how each structural change affects biological activity. sci-hub.se

The primary rationale for these designs often revolves around improving the drug-like properties of CBD, which suffers from low oral bioavailability and extensive first-pass metabolism. frontiersin.orgnih.gov By creating ester derivatives like diacetates, researchers aim to improve lipophilicity and protect the phenolic hydroxyl groups from immediate metabolic breakdown, potentially leading to improved delivery and a more sustained release of active CBD in the body. frontiersin.org

Computational Chemistry and Molecular Modeling Approaches

Computational chemistry and molecular modeling have become indispensable tools for understanding how drugs like CBD and its derivatives interact with their biological targets at an atomic level. nih.govscielo.org.mx These methods are particularly valuable for a "polypharmacological" compound whose therapeutic effects are difficult to link to a single target. acs.org

For cannabidiol, computational approaches have been used extensively:

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor or enzyme. Docking studies have been used to model CBD's interaction with the ligand-binding pocket of the Pregnane X Receptor (PXR), identifying key amino acid residues required for binding. frontiersin.org Similar studies have explored CBD's binding within the pores of voltage-gated sodium channels and at allosteric sites on cannabinoid and TRP receptors. frontiersin.orgnih.govacs.org

Molecular Dynamics (MD) Simulations: MD simulations model the movement of atoms and molecules over time, providing insights into the stability of ligand-receptor complexes and the conformational changes they induce. nih.gov MD simulations have been used to study CBD's interaction with lipid membranes and to confirm the stability of its binding mode within GPCRs like GPR55. nih.govscielo.org.mx These simulations can help explain how a ligand activates or inhibits a receptor. acs.org

While computational studies focusing specifically on this compound are less common, a groundbreaking 2024 study directly compared CBD and CBD-DA using these methods. wits.ac.za The key findings from this in silico research were:

Enhanced Binding: Both molecular docking and MD simulations indicated that CBD-DA forms stronger and more stable interactions with CB1 and CB2 receptors compared to CBD. wits.ac.za

Conformational Changes: The study suggested that the acetylation of CBD leads to a differential interaction, altering the conformational dynamics of the cannabinoid receptors. This implies that CBD-DA might modulate receptor signaling differently than CBD itself, even before any metabolic conversion. wits.ac.za

These computational findings are crucial as they provide a molecular hypothesis for why CBD-DA might exhibit enhanced potency or a different pharmacological profile. They lay the groundwork for future experimental validation and support the idea that acetylation is a viable strategy for modifying and potentially improving the therapeutic properties of cannabinoids. wits.ac.za

Correlation between Chemical Structure and Preclinical Pharmacological Outcomes

The relationship between the chemical structure of this compound and its analogues and their observed effects in preclinical models is a critical area of research. By modifying the core CBD scaffold and acetylating the hydroxyl groups, scientists can directly observe how these changes impact biological activity.

A key structural feature of CBD-DA is the replacement of the two acidic phenolic hydroxyl groups with ester linkages. This modification significantly increases the molecule's stability and protects it from the rapid oxidation that can form cytotoxic quinones, a degradation pathway for CBD. acs.org This enhanced stability was correlated with reduced cytotoxicity in preclinical studies using human umbilical vein endothelial cells (HUVECs). acs.org

Furthermore, several diacetylated analogues of CBD have been synthesized to explore how additional modifications affect bioactivity. Preclinical studies, primarily in mouse models, have yielded important structure-activity relationship (SAR) insights. For instance, early research demonstrated that various oxidized and acetylated CBD analogues retained or exhibited anticonvulsant properties.

The table below summarizes key preclinical findings for CBD-DA and related diacetylated analogues, linking their chemical structure to specific pharmacological outcomes.

| Compound Name | Structural Modification | Preclinical Model | Pharmacological Outcome | Reference(s) |

| This compound (CBD-DA) | Di-acetylation of phenolic hydroxyls | Human Umbilical Vein Endothelial Cells (HUVECs) | Exhibited greater stability and reduced cytotoxicity compared to CBD and its oxidative byproduct, CBD-quinone. | acs.org |

| 6-oxo-CBD-diacetate | Di-acetylation plus oxidation at C-6 position | Mouse | Showed anticonvulsant activity and prolonged pentobarbital-induced sleep time. | nih.govnih.gov |

| CBD-aldehyde-diacetate | Di-acetylation plus oxidation of C-7 methyl to an aldehyde | Mouse | Demonstrated in vivo anticonvulsant activity. | nih.gov |

| 6-hydroxy-CBD-triacetate | Tri-acetylation (phenolic & C-6 hydroxyl) | Mouse | Demonstrated in vivo anticonvulsant activity. | nih.gov |

| 9-hydroxy-CBD-triacetate | Tri-acetylation (phenolic & C-9 hydroxyl) | Mouse | Demonstrated in vivo anticonvulsant activity. | nih.gov |

| 10-(N-Ethylamino)-CBD | Synthesized from 10-bromo-CBD diacetate | Mouse | Selectively depressed spontaneous activity; partially attenuated the antinociceptive effects of Δ⁹-THC. | future4200.com |

These findings collectively suggest that the diacetate form serves as a valuable chemical scaffold. The acetylation provides stability while allowing for further modifications across the molecule's terpene ring. The consistent observation of anticonvulsant activity among these analogues highlights the therapeutic potential of this class of compounds. The consideration of CBD-DA and its derivatives as prodrugs suggests that their primary role may be to deliver CBD more effectively, although emerging computational data indicate they may also possess unique activities of their own. frontiersin.orgwits.ac.za

Future Research Directions and Translational Perspectives

Exploration of Undiscovered Bioactive Pathways

While the parent compound, CBD, is known to interact with a variety of targets beyond the classical cannabinoid receptors, the full spectrum of cannabidiol (B1668261) diacetate's biological interactions remains largely uncharted territory. drugbank.comwikipedia.org Future research should prioritize the elucidation of its molecular targets and signaling pathways. This includes investigating its affinity for and activity at various receptors, ion channels, and enzymes that are known to be modulated by other cannabinoids. plos.orgmdpi.com

Key areas for exploration include:

Non-cannabinoid G-protein coupled receptors (GPCRs): Investigating interactions with receptors like GPR55, which is considered a putative cannabinoid receptor. wikipedia.orgplos.org

Transient Receptor Potential (TRP) channels: Determining the effect of CBDD on TRP channels, such as TRPV1, which are involved in pain and inflammation. plos.orgmdpi.com

Enzyme inhibition: Assessing the potential of CBDD to inhibit enzymes like fatty acid amide hydrolase (FAAH), which breaks down anandamide (B1667382), an endocannabinoid. nih.gov

Nuclear receptors: Exploring the activation of peroxisome proliferator-activated receptors (PPARs), which play a role in metabolism and inflammation. plos.org

Uncovering these pathways will be crucial for understanding the compound's full therapeutic potential and for identifying novel mechanisms of action within the broader field of cannabinoid science. researchgate.netzu.edu.pk

Development of Advanced Delivery Systems for Preclinical Applications

A significant hurdle in the preclinical development of many cannabinoids, including potentially cannabidiol diacetate, is their lipophilic nature, which can lead to poor oral bioavailability. scholaris.ca To overcome this, the development of advanced drug delivery systems is paramount for effective preclinical evaluation.

Strategies to enhance the delivery of lipophilic compounds like CBDD include:

Self-nanoemulsifying drug delivery systems (SNEDDS): These systems can improve the solubilization and absorption of the compound. scholaris.ca

Nanocarriers: Lipid-based and polymeric nanocarriers can enhance bioavailability, protect the compound from degradation, and potentially offer targeted delivery. mdpi.com

Co-dispersion systems: Utilizing biopolymers to create co-dispersions can improve both the solubility and permeability of cannabinoids. mdpi.com

These advanced formulations will be instrumental in achieving consistent and relevant plasma concentrations in preclinical models, allowing for a more accurate assessment of this compound's efficacy and pharmacokinetics. nih.govnih.gov

Integration of Multi-Omics Data in Preclinical Research

To gain a comprehensive understanding of the biological effects of this compound, future preclinical research should integrate multi-omics approaches. nih.gov This involves the simultaneous analysis of different biological molecules to create a more complete picture of the compound's impact at a systems level.

Table 1: Potential Multi-Omics Approaches for this compound Research

| Omic Layer | Application in CBDD Research | Potential Insights |

| Genomics | Whole-genome sequencing to identify genetic variations influencing response to CBDD. nih.gov | Identification of biomarkers for predicting efficacy or adverse effects. |

| Transcriptomics | RNA-sequencing to analyze changes in gene expression in response to CBDD treatment. nih.govnih.gov | Understanding the molecular pathways modulated by CBDD. nih.gov |

| Proteomics | Mass spectrometry-based proteomics to study alterations in protein expression and post-translational modifications. nih.gov | Elucidation of protein targets and signaling networks affected by CBDD. |

| Metabolomics | Analysis of metabolic profiles to identify changes in endogenous metabolites following CBDD administration. nih.gov | Understanding the impact of CBDD on cellular metabolism and identifying potential biomarkers of effect. |

The integration of these datasets will be complex but offers the potential to uncover novel mechanisms of action, identify biomarkers of response, and provide a more holistic understanding of this compound's biological activity. nih.govunito.itnih.gov

Addressing Research Gaps in Understanding this compound's Biological Activity

Despite the growing interest, significant gaps remain in our understanding of this compound's fundamental biological properties. nih.govresearchgate.net Future research must address these knowledge gaps to build a solid foundation for further development.

Key research gaps include:

Pharmacokinetics: Detailed studies are needed to characterize the absorption, distribution, metabolism, and excretion (ADME) profile of CBDD. frontiersin.orgnih.gov Understanding its metabolic fate is crucial, as metabolites may also possess biological activity. researchgate.netnih.gov

Comparative Pharmacology: Direct comparisons of the pharmacological effects of CBDD with its parent compound, CBD, and other synthetic analogues are necessary to delineate its unique properties. acs.orgnih.gov

In Vitro and In Vivo Correlation: Establishing a clear correlation between in vitro findings and in vivo efficacy in relevant preclinical models is essential for translational success. scielo.org.mxmdpi.com

Closing these gaps will provide a clearer picture of the compound's potential and guide its rational development.

Potential for this compound as a Research Tool in Cannabinoid Science

Beyond its potential therapeutic applications, this compound can serve as a valuable research tool to further our understanding of cannabinoid science. ontosight.ai Its unique chemical structure, resulting from the diacetylation of CBD, may alter its stability and pharmacokinetic properties, potentially making it a more stable analogue for certain experimental applications. acs.orgresearchgate.netontosight.ai

As a research tool, CBDD could be used to: